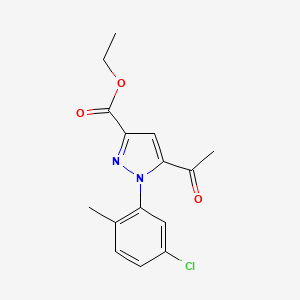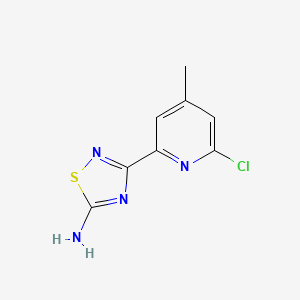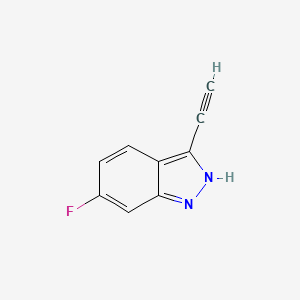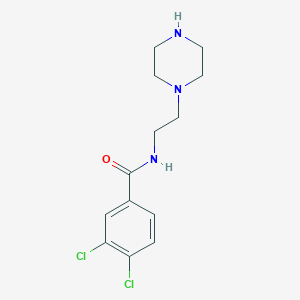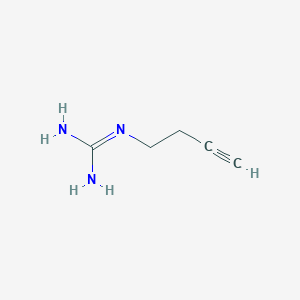
2-But-3-ynylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-But-3-ynylguanidine is an organic compound characterized by the presence of both a guanidine group and an alkyne group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-But-3-ynylguanidine typically involves the guanylation of an appropriate alkyne precursor. One common method is the reaction of but-3-yn-1-amine with a guanidine derivative under catalytic conditions. Transition metal catalysts, such as copper or palladium, are often employed to facilitate the formation of the C-N bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale guanylation reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-But-3-ynylguanidine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions .
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted guanidines .
Applications De Recherche Scientifique
2-But-3-ynylguanidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-But-3-ynylguanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the alkyne group can participate in covalent bonding with reactive sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Butynylamine: Similar alkyne structure but lacks the guanidine group.
Guanidine: Contains the guanidine group but lacks the alkyne chain.
Propargylguanidine: Similar structure with a propargyl group instead of a butynyl group.
Uniqueness: 2-But-3-ynylguanidine is unique due to the combination of the alkyne and guanidine groups, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C5H9N3 |
|---|---|
Poids moléculaire |
111.15 g/mol |
Nom IUPAC |
2-but-3-ynylguanidine |
InChI |
InChI=1S/C5H9N3/c1-2-3-4-8-5(6)7/h1H,3-4H2,(H4,6,7,8) |
Clé InChI |
LLGQWTDBKXKVDW-UHFFFAOYSA-N |
SMILES canonique |
C#CCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



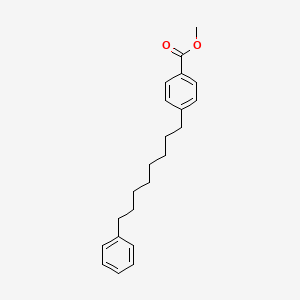
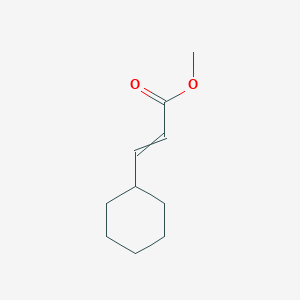
![2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
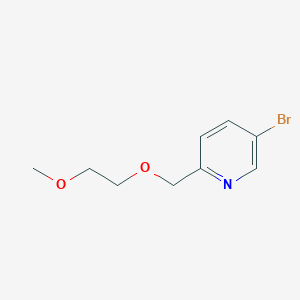
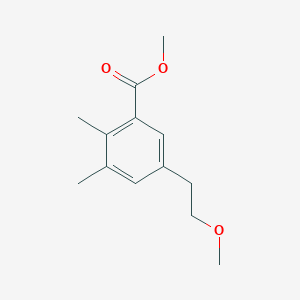
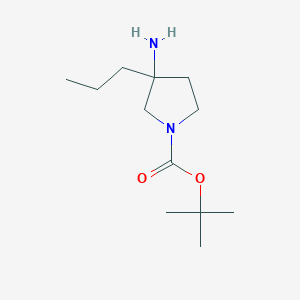
![2-(4-Chlorophenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13883019.png)
![[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
